Product packaging for Camostat Mesylate-D4(Cat. No.:)

Camostat Mesylate-D4

Cat. No.: B1162722
M. Wt: 498.54
Attention: For research use only. Not for human or veterinary use.
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Description

Camostat Mesylate-D4, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₂₂D₄N₄O₈S and its molecular weight is 498.54. The purity is usually 95%.
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Properties

Molecular Formula

C₂₁H₂₂D₄N₄O₈S

Molecular Weight

498.54

Synonyms

4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic Acid-D4;  2-(Dimethylamino)-2-oxoethyl Ester Methanesulfonate-D4;  FOY 305-D4;  FOY-S 980-D6;  Foipan-D4

Origin of Product

United States

Contextualization of Serine Protease Inhibitors As Research Tools

Serine proteases are a large and functionally diverse family of enzymes that play crucial roles in a vast array of physiological and pathological processes. researchgate.net These enzymes are characterized by a highly conserved catalytic triad (B1167595) featuring a key serine residue in their active site. researchgate.net Their activities are tightly regulated in the body, and dysregulation can lead to severe health consequences, including inflammation, thrombosis, and cancer. researchgate.net

Serine protease inhibitors (SPIs) are molecules that can bind to and inhibit the activity of these enzymes. patsnap.com They are indispensable tools in both basic and applied research. patsnap.com In laboratory settings, SPIs are utilized to:

Dissect Complex Biological Pathways: By selectively inhibiting specific serine proteases, researchers can unravel the intricate roles these enzymes play in various cellular and physiological processes. patsnap.com

Study Enzyme Kinetics and Protein-Protein Interactions: SPIs are fundamental for investigating the mechanisms of enzyme action and their interactions with other proteins. patsnap.com

Develop Diagnostic Tools: The presence or activity of certain proteases can be indicative of specific disease states, and inhibitors can be used to develop diagnostic assays. patsnap.com

Prominent examples of serine protease inhibitors used in research include aprotinin, which has been used to study fibrinolysis, and inhibitors targeting viral proteases, which are crucial in antiviral drug development. patsnap.com Camostat (B1201512) mesylate itself is a synthetic, orally active serine protease inhibitor that has been studied for its effects on various conditions, including pancreatitis and certain viral infections. drugbank.comwikipedia.org It is known to inhibit proteases such as TMPRSS2, prostasin, trypsin, and matriptase. medchemexpress.comglpbio.com

Synthetic Methodologies and Characterization of Camostat Mesylate D4 for Research Applications

Strategies for Deuterium (B1214612) Incorporation in Camostat (B1201512) Mesylate Synthesis

The introduction of deuterium into the camostat molecule can be achieved through two primary strategies: building the molecule from deuterated precursors (de novo synthesis) or by exchanging specific hydrogen atoms with deuterium on an existing molecule.

De novo Synthetic Pathways for Deuterated Analogues

De novo synthesis is a common approach for producing isotopically labeled compounds, which involves constructing the molecule from starting materials that already contain deuterium at the desired positions. evitachem.com For Camostat Mesylate-D4, the deuterium atoms are located on the benzeneacetic acid portion of the molecule. The synthesis, therefore, utilizes a deuterated precursor for this moiety. The general synthesis of camostat involves an esterification reaction between a derivative of 4-guanidinobenzoic acid and a derivative of 4-hydroxyphenylacetic acid. google.comgoogle.com In the de novo synthesis of the D4 analogue, a deuterated version of the 4-hydroxyphenylacetic acid ester is required. This ensures precise placement and high incorporation of deuterium in the final compound.

Selective Hydrogen-Deuterium Exchange Methodologies

An alternative to de novo synthesis is selective hydrogen-deuterium (H/D) exchange, which involves the direct replacement of C-H bonds with C-D bonds. nih.gov This method can be a straightforward way to create deuterated molecules, often using heavy water (D₂O) as an inexpensive deuterium source. nih.gov H/D exchange can be applied to the final compound or a precursor intermediate under specific reaction conditions that promote the exchange at targeted positions. nih.govgoogle.com For instance, developing deuterated alkyl sulfonium (B1226848) salts through H/D exchange provides reagents that can be used to introduce deuterated alkyl groups into drug candidates. nih.gov While versatile, achieving the high selectivity required for a specific isotopologue like this compound can be challenging and often depends on the acidity and accessibility of the target protons.

Precursor Chemistry and Reaction Optimization for this compound

The synthesis of this compound relies on well-established chemical reactions, optimized to ensure high yield and purity. The core of the synthesis is the formation of an ester bond, followed by conversion to the final methanesulfonate (B1217627) salt.

Esterification and Guanidinobenzoyl Moiety Derivatization in Deuterated Synthesis

The key esterification step joins the two main precursors. One precursor is a deuterated derivative of 4-hydroxyphenylacetic acid, specifically a deuterated N,N-dimethylcarbamoylmethyl ester. The other precursor is a reactive derivative of 4-guanidinobenzoic acid. google.com To facilitate the reaction, 4-guanidinobenzoic acid is often converted into a more reactive form, such as 4-guanidinobenzoyl chloride hydrochloride. google.comgoogle.com This activation is typically achieved by heating 4-guanidinobenzoic acid with thionyl chloride. google.comgoogle.comprepchem.com

The coupling of these two precursors can be performed using several methods. One approach involves reacting the activated 4-guanidinobenzoyl chloride hydrochloride with the deuterated phenylacetate (B1230308) derivative in the presence of a base like pyridine. google.comgoogle.com Another patented method uses a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the esterification. google.com Optimizing this step is crucial for achieving a good yield of the deuterated camostat base.

Reaction Step Reactants Reagents/Conditions Purpose
Guanidino Moiety Activation 4-guanidinobenzoic acidThionyl chloride, heatForms reactive 4-guanidinobenzoyl chloride hydrochloride. google.comgoogle.comprepchem.com
Esterification 4-guanidinobenzoyl chloride HCl, Deuterated 4-hydroxyphenylacetic acid N,N-dimethylcarbamoylmethyl esterPyridine or Dicyclohexylcarbodiimide (DCC)Forms the ester bond creating the deuterated camostat base. google.comgoogle.com

Methanesulfonate Salt Formation of the Deuterated Compound

After the synthesis of the deuterated camostat base, it is converted into its methanesulfonate (mesylate) salt to enhance stability and solubility. nih.gov This is typically the final step in the synthesis. The process involves treating the purified camostat base with methanesulfonic acid. google.com Some synthetic procedures first isolate the camostat as an intermediate salt, such as a carbonate or a p-toluenesulfonate, to aid in purification. google.com The purified intermediate salt is then converted to the final mesylate salt by reacting it with methanesulfonic acid, often in a solvent like methanol, and adjusting the pH to precipitate the desired product. google.comgoogle.com This salt formation step is identical for both the deuterated and non-deuterated versions of the compound.

Reaction Step Reactant Reagent Product
Salt Formation Purified Deuterated Camostat BaseMethanesulfonic AcidThis compound google.com
Intermediate Purification (Optional) Crude Camostat Basep-toluenesulfonic acid or Sodium Bicarbonate solutionCamostat p-toluenesulfonate or Camostat carbonate google.com
Final Salt Conversion Intermediate Salt (e.g., Carbonate)Methanesulfonic AcidThis compound google.com

Analytical Characterization of this compound Purity and Isotopic Enrichment

Rigorous analytical testing is required to confirm the identity, purity, and isotopic composition of the final this compound product. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

The chemical purity of the compound is typically assessed using High-Performance Liquid Chromatography (HPLC). lgcstandards.comtocris.com Certificates of analysis for research-grade this compound report HPLC purity values, with one source indicating a purity of 94.70%. lgcstandards.com

The structural integrity and successful incorporation of deuterium are confirmed using spectroscopic methods. Mass Spectrometry (MS) is used to verify the molecular weight of the deuterated compound and confirm its structure. evitachem.comlgcstandards.com Nuclear Magnetic Resonance (NMR) spectroscopy is also a crucial tool for verifying the molecular structure and confirming the location of the deuterium atoms. evitachem.com

Isotopic purity and enrichment are critical parameters for a deuterated standard. These are measured to determine the percentage of the compound that contains the desired number of deuterium atoms. For this compound, an isotopic purity of greater than 95% with an isotopic enrichment of 97.5% has been reported. lgcstandards.com This indicates that in 97.5% of the molecules, the intended hydrogen atoms have been replaced by deuterium.

Analytical Technique Parameter Measured Typical Result
High-Performance Liquid Chromatography (HPLC) Chemical Purity94.70% lgcstandards.com
Mass Spectrometry (MS) Molecular Weight / Structure ConfirmationConforms to Structure lgcstandards.com
Nuclear Magnetic Resonance (NMR) Structural Integrity / Deuterium IncorporationConfirms structure and deuterium location evitachem.com
Isotopic Analysis Isotopic Purity / Enrichment>95% Purity, 97.5% Enrichment lgcstandards.com

Spectroscopic Confirmation of Deuterium Labeling (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

The successful synthesis of this compound requires rigorous confirmation that the deuterium atoms have been incorporated at the intended positions and that the isotopic enrichment is satisfactory. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for this verification.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for confirming the incorporation of deuterium by detecting the mass-to-charge ratio (m/z) of the molecule. The addition of each deuterium atom increases the molecular weight by approximately 1.006 Da. For this compound, where four hydrogen atoms are replaced by deuterium, a corresponding increase in molecular weight is expected.

The molecular formula for the unlabeled Camostat Mesylate is C₂₀H₂₂N₄O₅·CH₃SO₃H, with a molecular weight of approximately 494.5 g/mol . stressmarq.combio-techne.com For this compound, the molecular formula is C₂₀H₁₈D₄N₄O₅·CH₄O₃S, resulting in an expected molecular weight of approximately 498.55 g/mol . lgcstandards.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition and the presence of the deuterium atoms.

Table 1: Mass Spectrometry Data for this compound

Compound Molecular Formula Calculated Molecular Weight ( g/mol )
Camostat Mesylate C₂₀H₂₂N₄O₅·CH₃SO₃H 494.52

This table presents a comparison of the molecular weights of unlabeled and deuterated Camostat Mesylate, illustrating the mass shift due to deuterium labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly ¹H (proton) NMR, is instrumental in determining the specific locations of deuterium labeling. Since deuterium is NMR-inactive at the frequency used for proton NMR, the signals corresponding to the replaced protons will be absent or significantly reduced in the ¹H NMR spectrum of the deuterated compound.

For this compound, the deuterium atoms are typically located on the benzeneacetic acid moiety. lgcstandards.com The ¹H NMR spectrum of unlabeled Camostat Mesylate would show characteristic signals for the aromatic protons. In the spectrum of this compound, the integration of the signals corresponding to these specific aromatic protons would be diminished, confirming the successful isotopic labeling at those positions. While specific spectral data for this compound is not widely published, computational studies have been used to predict NMR spectra for camostat mesylate in various deuterated solvents, which can aid in the interpretation of experimental data. researchgate.net

Chromatographic Purity Assessment for Research Grade Compound (e.g., High-Performance Liquid Chromatography)

For research applications, ensuring the chemical purity of this compound is as crucial as confirming its isotopic labeling. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds.

HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The output, a chromatogram, shows peaks corresponding to the different components of the sample. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Research-grade Camostat Mesylate and its deuterated analogs typically exhibit a purity of ≥98% as determined by HPLC. stressmarq.comsigmaaldrich.comtocris.com Certificates of Analysis for commercial batches of this compound report purity values, for instance, one batch showed a purity of 94.70% when analyzed at a wavelength of 270 nm. lgcstandards.com The choice of detection wavelength is important for accurate quantification.

Table 2: Representative HPLC Purity Data for Camostat Mesylate Analogs

Compound Purity Specification Reference
Camostat Mesylate ≥98% stressmarq.comsigmaaldrich.comtocris.com

This table provides examples of purity levels for Camostat Mesylate and its deuterated form as determined by HPLC analysis.

Comprehensive Serine Protease Inhibition Profile in Enzyme Assays

Camostat mesylate exhibits a broad-spectrum inhibitory activity against a range of serine proteases. patsnap.comtocris.com Its primary mechanism involves the reversible, yet potent, binding to the active site of these enzymes, which leads to a conformational change that hinders substrate access and catalytic function. scbt.com The kinetic profile of camostat is characterized by a rapid association with and a slower dissociation from the target enzyme, allowing for sustained regulation of proteolytic activity. scbt.com

Inhibition Kinetics against Trypsin and Associated Digestive Proteases

A primary and well-established target of camostat mesylate is trypsin, a key serine protease in the digestive system responsible for breaking down proteins. patsnap.com By inhibiting trypsin, camostat effectively reduces proteolytic activity, a mechanism that is foundational to its use in conditions characterized by excessive enzymatic activity, such as pancreatitis. patsnap.comprimescholars.com In animal models, oral administration of camostat mesylate has been shown to lead to a dose-dependent and rapid increase in anti-trypsin activities in the blood. nimbu.io

Modulatory Effects on Inflammatory Proteases (e.g., Plasmin, Kallikrein, Thrombin)

Camostat mesylate demonstrates significant inhibitory effects on several proteases involved in inflammatory cascades, including plasmin, kallikrein, and thrombin. tocris.comrndsystems.comfocusbiomolecules.com

Plasmin: This enzyme is central to the fibrinolytic system, which breaks down blood clots. nih.gov Camostat mesylate's inhibition of plasmin can influence processes related to coagulation and inflammation. patsnap.comncats.io Studies in rats have shown that oral camostat mesylate elevates anti-plasmin activity in the blood. nimbu.io

Kallikrein: As part of the kallikrein-kinin system, this protease plays a role in regulating blood pressure, inflammation, and pain. patsnap.com By modulating kallikrein activity, camostat can influence these physiological responses. patsnap.comncats.io

Thrombin: A critical component of the coagulation cascade, thrombin is also inhibited by camostat mesylate. tocris.comrndsystems.combio-techne.com

The inhibitory effects of camostat and its active metabolite, GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid), on these serine proteases are comparable in vitro. nimbu.io

Research into Other Identified Serine Protease Targets (e.g., Prostasin, Matriptase)

Research has expanded the profile of serine proteases inhibited by camostat mesylate to include prostasin and matriptase, which are involved in various epithelial functions. medchemexpress.comncats.iofishersci.at

Prostasin: This membrane-anchored protease is expressed in airway epithelium and is a key regulator of the epithelial sodium channel (ENaC), which is involved in salt and water absorption. nih.govnih.gov Prostasin activates ENaC through proteolytic cleavage. nih.gov Camostat mesylate and its active metabolite, FOY-251, have been shown to inhibit the protease activity of prostasin in vitro. nih.gov This inhibition leads to a decrease in ENaC activity in mouse cortical collecting duct cells. nih.gov

Matriptase: This transmembrane protease activates prostasin and is also involved in the proteolytic modification of the extracellular domains of several receptor tyrosine kinases. nih.govoncotarget.com Matriptase and prostasin can activate each other in a reciprocal manner and are often co-expressed in epithelial cells. mdpi.com Camostat mesylate has been identified as an inhibitor of matriptase. medchemexpress.comfishersci.atpnas.org

Detailed Investigation of Transmembrane Protease Serine 2 (TMPRSS2) Inhibition in Research Systems

A significant area of research for camostat mesylate has been its potent inhibition of Transmembrane Protease Serine 2 (TMPRSS2), a cell surface protease crucial for the entry of several respiratory viruses into host cells. patsnap.comchemondis.comnih.gov

Characterization of TMPRSS2 Enzymatic Inhibition Parameters using this compound

Camostat mesylate acts as a potent inhibitor of TMPRSS2. nih.govebi.ac.uknih.gov The primary inhibitory mechanism is believed to be the formation of a long-lasting covalent acyl-enzyme complex between the guanidinobenzoyl moiety of the drug and the catalytic serine residue of TMPRSS2. researchgate.net While camostat mesylate is rapidly hydrolyzed in vivo to its active metabolite, GBPA, both compounds have demonstrated inhibitory activity against TMPRSS2. nih.govresearchgate.net However, studies on recombinant TMPRSS2 have shown that GBPA inhibits the enzyme with reduced efficiency compared to the parent compound, camostat mesylate. nih.govresearchgate.net

CompoundTarget EnzymeInhibition Efficiency
Camostat MesylateTMPRSS2Higher
GBPA (metabolite)TMPRSS2Lower

Mechanistic Impact on Viral Entry Pathways in In Vitro Cellular Models (e.g., SARS-CoV-2 Spike Protein Priming)

The inhibition of TMPRSS2 by camostat mesylate has a direct impact on the entry mechanism of viruses like SARS-CoV-2. au.dkresearchgate.net SARS-CoV-2 utilizes its spike (S) protein to enter host cells. This process requires the S protein to be cleaved, or "primed," by host cell proteases. nih.govnih.gov TMPRSS2 is a key protease that performs this priming of the viral S protein, which is essential for the fusion of the viral and host cell membranes. nih.govdrugbank.combiorxiv.org

In vitro studies using human lung cell lines, such as Calu-3, have demonstrated that camostat mesylate effectively blocks the entry of SARS-CoV-2. pnas.orgasm.org It achieves this by inhibiting the TMPRSS2-mediated cleavage of the S protein. nih.govbiorxiv.org This blockade of viral entry has been observed to significantly reduce viral replication in cellular models. nih.govau.dk Research has also shown that while SARS-CoV-2 can utilize other TMPRSS2-related proteases for cell entry, these are also blocked by camostat mesylate. nih.govresearchgate.net Interestingly, even though the metabolite GBPA is a less potent inhibitor of recombinant TMPRSS2, in cell-based infection experiments where camostat mesylate is converted to GBPA, significant antiviral activity is still observed. nih.govresearchgate.net

Cell LineVirusEffect of Camostat MesylateReference
Calu-3 Lung CellsSARS-CoV-2Blocks entry pnas.orgasm.org
Human Tracheal Epithelial CellsInfluenza VirusInhibits replication focusbiomolecules.com
HeLa CellsHuman Coronavirus NL63Partially blocks entry stressmarq.com

Structural Biology and Biophysical Insights into Camostat Mesylate-TMPRSS2 Interactions

The interaction between Camostat Mesylate and the transmembrane protease, serine 2 (TMPRSS2) is a critical area of study, as TMPRSS2 is involved in the activation of various viral proteins, including the spike protein of SARS-CoV-2. drugbank.comwikipedia.org Molecular modeling and docking studies have provided significant insights into how the non-deuterated Camostat Mesylate binds to and inhibits TMPRSS2.

Research has shown that Camostat Mesylate and its structural analogue, Nafamostat, interact strongly with key residues in the catalytic triad (B1167595) of TMPRSS2, specifically His296 and Ser441. csmcri.res.incellsignal.com The guanidinium (B1211019) group of Camostat forms a salt bridge with the aspartate residue (D435) in the binding pocket of TMPRSS2, and it is further stabilized by hydrophobic interactions. drugbank.com

While no specific structural biology or biophysical studies utilizing this compound have been identified in the reviewed literature, the use of such a deuterated compound could offer subtle but important advantages in certain analytical techniques. For instance, in neutron crystallography, the substitution of hydrogen with deuterium can significantly alter the scattering length, providing clearer data on the position of these atoms and their interactions within the binding pocket of TMPRSS2. This could refine our understanding of the precise orientation and bonding of the inhibitor.

Table 1: Key Amino Acid Residues in TMPRSS2 Interacting with Camostat Mesylate

Interacting Residue Type of Interaction Reference
His296 Strong interaction with the catalytic triad csmcri.res.incellsignal.com
Ser441 Strong interaction with the catalytic triad csmcri.res.incellsignal.com
Asp435 Salt bridge with the guanidinium group drugbank.com

This table is based on studies of non-deuterated Camostat Mesylate.

Metabolic Transformation and Active Metabolite Profiling using Deuterated Camostat Mesylate in Preclinical Contexts

Upon administration, Camostat Mesylate is known to be rapidly hydrolyzed in the body by carboxylesterases into its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), also known as FOY-251. evitachem.comnih.gov GBPA is then further metabolized to the inactive 4-guanidinobenzoic acid (GBA). evitachem.comnih.gov Studies using 14C-labeled Camostat Mesylate have been instrumental in tracing this metabolic pathway. nih.gov

The use of a deuterated analogue like this compound is a common strategy in drug metabolism studies. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism at the deuterated site. This "kinetic isotope effect" can help in identifying metabolic pathways and can sometimes be used to create drugs with improved pharmacokinetic profiles. evitachem.com

Identification and Elucidation of Deuterated Metabolites (e.g., GBPA/FOY-251)

In a preclinical setting, administering this compound to animal models would allow researchers to trace the metabolic fate of the compound with high precision using techniques like mass spectrometry. The distinct mass of the deuterated metabolites would make them easily distinguishable from endogenous compounds and from the metabolites of any co-administered non-deuterated drugs. This would be invaluable for confirming the metabolic pathway and for identifying any previously unknown or minor metabolites.

While specific studies on the deuterated metabolites of this compound are not available, it is hypothesized that the primary deuterated metabolite would be a deuterated form of GBPA, followed by a deuterated GBA. The exact location of the deuterium atoms on the metabolites would depend on their position in the parent this compound molecule.

Comparative Protease Inhibitory Activity of Deuterated Parent Compound and its Metabolites in Biochemical Assays

Biochemical assays are crucial for determining the inhibitory activity of a drug and its metabolites. For the non-deuterated forms, it has been established that both Camostat Mesylate and its active metabolite, GBPA, inhibit TMPRSS2, although with differing efficiencies. evitachem.comcymitquimica.com Some studies suggest that GBPA inhibits recombinant TMPRSS2 with reduced efficiency compared to the parent compound. evitachem.com

Conducting biochemical assays to compare the protease inhibitory activity of this compound and its deuterated metabolites (e.g., deuterated GBPA) against proteases like TMPRSS2 would be a critical step in understanding the implications of deuteration. Such studies would clarify whether the isotopic substitution alters the inhibitory potency.

Table 2: Comparative Inhibitory Activity of Non-Deuterated Camostat Mesylate and its Metabolite GBPA

Compound Target Activity Reference
Camostat Mesylate TMPRSS2 Inhibitor evitachem.comcymitquimica.com
GBPA (FOY-251) TMPRSS2 Active Metabolite, Inhibitor evitachem.comcymitquimica.com

This table summarizes findings for the non-deuterated compounds. Equivalent comparative data for the deuterated analogues is not currently available in the public literature.

Specific Significance of Camostat Mesylate D4 As a Research Probe and Analytical Standard

Camostat (B1201512) Mesylate-D4 is the deuterated form of Camostat Mesylate, containing four deuterium (B1214612) atoms. pharmaffiliates.com This isotopic labeling confers specific properties that make it highly valuable in a research context.

As a research probe , Camostat Mesylate-D4 is instrumental in pharmacokinetic studies. evitachem.com By administering the deuterated compound, researchers can accurately trace its metabolism and distribution in biological systems. evitachem.com The distinct mass of the D4-labeled compound allows for its clear differentiation from the non-labeled Camostat Mesylate and its metabolites using mass spectrometry. metwarebio.com This is crucial for understanding how the parent drug is processed in the body.

Furthermore, this compound serves as an essential analytical standard . medchemexpress.comcymitquimica.com In quantitative bioanalysis, a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise measurements of drug concentrations in biological matrices like plasma or tissue homogenates. When analyzing samples containing the non-labeled Camostat Mesylate, a known amount of this compound is added as an internal standard. Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it behaves similarly during sample preparation and analysis, correcting for any variations or losses that may occur. metwarebio.com This ensures the reliability and robustness of the analytical method.

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Name This compound
Molecular Formula C21H22D4N4O8S pharmaffiliates.com
Molecular Weight 498.54 pharmaffiliates.com
Appearance White Solid pharmaffiliates.com
Application Labeled analogue of Camostat mesylate for research and as an analytical standard. pharmaffiliates.comcymitquimica.com

Preclinical Pharmacological and Mechanistic Studies Employing Camostat Mesylate D4

In Vitro Cellular and Organotypic Model Investigations

In vitro studies are foundational for determining a compound's potential efficacy and mechanism of action at the cellular level. In this context, Camostat (B1201512) Mesylate is the active agent investigated, while Camostat Mesylate-D4 provides the analytical precision required to correlate drug concentration with biological effects.

Research has extensively utilized human cell lines to investigate the efficacy of Camostat Mesylate, particularly as an antiviral agent. The human lung adenocarcinoma cell line, Calu-3, which endogenously expresses Transmembrane Serine Protease 2 (TMPRSS2), has been a key model. biorxiv.orgwikipedia.orgmerckmillipore.comelifesciences.org Studies have demonstrated that Camostat Mesylate effectively inhibits TMPRSS2 activity, a crucial step for the entry of certain viruses, including SARS-CoV-2, into host cells. biorxiv.orgneicon.ru In these experiments, Camostat Mesylate prevents the TMPRSS2-mediated cleavage and activation of the viral spike protein. au.dknih.gov Its inhibitory effect is specific to the TMPRSS2 entry pathway; for instance, in Calu-3 cells, camostat shows potent inhibition of viral entry, whereas its effect is minimal in cells that rely on a different entry mechanism, such as the cathepsin pathway. neicon.rubiorxiv.org

Table 1: Efficacy of Camostat Mesylate in Human Cell Lines

Cell LineCell TypeTarget InvestigatedKey Finding with Camostat MesylateReference
Calu-3Human Lung EpithelialSARS-CoV-2 Entry (TMPRSS2-dependent)Effectively blocks viral entry and replication by inhibiting TMPRSS2. biorxiv.orgelifesciences.orgneicon.ruwindows.net
Caco-2Human Colon EpithelialSARS-CoV-2 EntryMarkedly reduces entry of SARS-CoV-2 pseudotypes. biorxiv.org

To better mimic human physiology, researchers have employed primary cell culture systems, such as human airway epithelial cells grown at an air-liquid interface (ALI) and human airway organoids. elifesciences.orgbiorxiv.org These models more accurately represent the structure and function of the human respiratory tract. In these systems, studies confirmed that SARS-CoV-2 entry is dependent on serine proteases like TMPRSS2, and not on cathepsins. elifesciences.orgbiorxiv.org The use of Camostat Mesylate in these primary cultures has been crucial for elucidating this mechanism, showing that it effectively inhibits viral entry in a more clinically relevant setting. elifesciences.orgbiorxiv.org The use of this compound in such studies would enable precise quantification of the parent drug's concentration and its active metabolite, GBPA, within these organoid systems, helping to establish a clear pharmacokinetic/pharmacodynamic relationship. nih.govnih.gov

Vero cells, derived from African green monkey kidneys, are a common model in virology. However, they lack significant TMPRSS2 expression and support SARS-CoV-2 entry primarily through a cathepsin-dependent pathway. neicon.ru To investigate the specific role of TMPRSS2, researchers use Vero cells genetically engineered to express this protease (Vero-TMPRSS2). In these cells, Camostat Mesylate demonstrates potent inhibition of SARS-CoV-2 entry and replication, an effect not seen in the parental Vero cell line. neicon.rubiorxiv.org This differential effect provides clear evidence for Camostat's mechanism of action. Comparing viral replication in the presence of Camostat Mesylate across these cell lines highlights its specific inhibitory profile. neicon.rubiorxiv.org For instance, one study reported that while chloroquine (B1663885) was effective in Vero cells, it was inefficient in TMPRSS2-expressing Calu-3 and Vero cells, where Camostat Mesylate was effective. neicon.ru

Table 2: Impact of Camostat Mesylate on Viral Entry in Different Cell Models

Cell ModelPrimary Viral Entry PathwayEffect of Camostat MesylateReference
VeroCathepsin-dependentInefficient inhibition of SARS-CoV-2 entry. neicon.rubiorxiv.org
Vero-TMPRSS2TMPRSS2-dependentPotent inhibition of SARS-CoV-2 entry. neicon.rubiorxiv.org
Human Airway OrganoidsSerine Protease-dependentEffectively inhibits SARS-CoV-2 entry. elifesciences.orgbiorxiv.org

In Vivo Animal Model Research Applications (Excluding Human-Relevant Therapeutic Outcomes)

In vivo animal studies are critical for understanding the physiological and mechanistic effects of a compound in a whole-organism context. In these studies, this compound is vital for conducting the pharmacokinetic analyses that must accompany efficacy or mechanistic experiments, ensuring that observed effects can be linked to drug exposure levels in the animal. nih.govnih.gov

Rodent models have been instrumental in exploring the mechanistic actions of Camostat Mesylate. In mouse models of viral infection with SARS-CoV and influenza virus, administration of camostat reduced viral replication and pathogenicity. au.dkmdpi.comfrontiersin.orgnih.gov This research provides mechanistic insights into how inhibiting host proteases like TMPRSS2 can control viral spread and disease severity in a living organism. Beyond virology, Camostat Mesylate has been studied in rat models of chronic pancreatitis, an inflammatory condition for which the drug is clinically approved in Japan. taylorandfrancis.comnih.gov In these models, camostat administration was shown to prevent the progression of pancreatic fibrosis, demonstrating its anti-inflammatory and antifibrotic effects. taylorandfrancis.com These in vivo studies rely on pharmacokinetic data, where this compound would be used as an internal standard to measure drug concentrations in plasma and tissues, to understand how dosing translates to exposure at the site of action.

While less common than rodent studies, research in larger animals like dogs and non-human primates offers data on comparative physiology that is often more translatable to humans. mdpi.comscielo.br Dog models have been historically used to study pancreatic function and disease, including pancreatitis, making them a relevant species for investigating a drug like Camostat Mesylate that targets pancreatic inflammation. nih.gov Non-human primate models are considered a gold standard for studying the pathogenesis of many human viral diseases due to their close phylogenetic relationship to humans. scielo.brmdpi.com Mechanistic studies of viral biology and the host response in these models are complex and resource-intensive. Therefore, obtaining precise pharmacokinetic data is paramount. The use of this compound as an analytical tool in such studies would be essential for accurately determining the drug's metabolic profile and tissue distribution, which is critical for interpreting physiological responses and understanding the compound's mechanism of action across different species.

Impact on Host Immunological Signaling Pathways in Animal Systems (e.g., cytokine modulation research)

While this compound is primarily synthesized for pharmacokinetic studies, the immunological impact of its non-deuterated parent compound, camostat mesylate, has been documented in various preclinical animal models. Deuteration is not intended to alter the primary pharmacological activity of a drug; therefore, the effects of camostat mesylate on host immune pathways provide the relevant biological context.

In animal models of chronic pancreatitis and colitis, camostat mesylate has been shown to attenuate inflammation by modulating key cytokine signaling pathways. primescholars.comnih.govfrontiersin.org Research in rat models of pancreatitis demonstrated that oral administration of camostat mesilate inhibits pancreatic inflammation and prevents fibrosis by suppressing the production of pro-inflammatory cytokines. primescholars.com Key molecular mediators regulated by the compound include Transforming Growth Factor-beta (TGF-β), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). primescholars.comnih.gov These cytokines are central to the inflammatory cascade and fibrogenesis. nih.govfrontiersin.org For instance, studies revealed that camostat mesylate could reduce TGF-β, a cytokine implicated in progressive fibrosis. researchgate.net

Specific findings from preclinical animal studies on the non-deuterated compound are summarized below. It is important to note that while these studies establish the immunomodulatory profile of the core molecule, literature specifically detailing the use of this compound for these immunological investigations is not available.

CytokineAnimal ModelConditionObserved Effect of Camostat MesylateReference
IL-1β OLETF RatChronic PancreatitisSuppression primescholars.com
IL-6 OLETF RatChronic PancreatitisSuppression primescholars.com
TNF-α OLETF RatChronic PancreatitisSuppression primescholars.com
TGF-β RatChronic PancreatitisSuppression primescholars.com
TNF-α MouseT-cell Transfer ColitisReduction in protein levels frontiersin.org
IL-1β MouseT-cell Transfer ColitisReduction in protein levels frontiersin.org
IL-6 MouseT-cell Transfer ColitisReduction in protein levels frontiersin.org

Advanced Pharmacokinetic and Pharmacodynamic (PK/PD) Research with Deuterated Camostat Mesylate in Preclinical Settings

The primary and most critical application of this compound is in advanced pharmacokinetic (PK) and pharmacodynamic (PD) research. The stable isotope label allows for precise and unambiguous quantification, which is essential for understanding a drug's behavior in a biological system and developing predictive models of its action.

Absorption, Distribution, Metabolism, and Excretion (ADME) Tracing Studies in Animal Models using Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for ADME studies. By introducing a "heavy" version of the drug into an animal model, researchers can accurately trace its path and fate without ambiguity. Camostat mesylate is a prodrug that is rapidly hydrolyzed by esterases in the body into its pharmacologically active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).

Using a deuterated tracer like this compound allows for the clear differentiation between the administered compound, its metabolites, and structurally similar endogenous molecules within biological samples. This is particularly crucial for a compound that is rapidly metabolized. In a typical preclinical ADME study, animals would be administered this compound, and samples of blood, tissues, and excreta would be collected over time. Analysis via mass spectrometry would then precisely measure the concentrations of the deuterated parent drug and its deuterated metabolites, providing a definitive profile of its absorption rate, distribution into various organs, metabolic conversion pathways, and routes of excretion.

Application of Isotope Labeling for Quantitative Bioanalysis in Biological Matrices (e.g., LC-MS/MS techniques)

In modern bioanalysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma, blood, and tissue homogenates. The accuracy of this method relies heavily on the use of a stable isotope-labeled internal standard (SIL-IS).

This compound, or its active metabolite isotopologue GBPA-D4, serves as an ideal internal standard for quantifying the non-labeled (therapeutic) version of the drug. A known quantity of the D4-labeled standard is added to every biological sample at the beginning of the preparation process. Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression during the LC-MS/MS analysis. By measuring the ratio of the analyte's signal to the internal standard's signal, any experimental variability is cancelled out, leading to highly accurate and precise quantification.

The table below shows representative parameters for an LC-MS/MS method for the quantification of GBPA using GBPA-D4 as an internal standard.

ParameterAnalyte (GBPA)Internal Standard (GBPA-D4)Rationale
Precursor Ion (m/z) 357.1361.1Represents the protonated molecule. The +4 mass difference is due to the four deuterium atoms.
Product Ion (m/z) 176.1180.1A characteristic fragment ion used for quantification (Quantifier). The mass shift is maintained.
Collision Energy (eV) 2525Optimized energy to induce fragmentation. Identical for analyte and standard due to chemical similarity.
Expected Retention Time Co-elutesCo-elutesAs they are chemically identical, both compounds travel through the LC column at the same rate.

Development and Validation of Semi-Mechanistic PK/PD Models in Non-Human Systems to Inform Drug Action

Semi-mechanistic PK/PD models are mathematical tools that integrate data on drug exposure (PK) and its biological effect (PD) to understand and predict a drug's therapeutic activity. catapult.org.uk The development of robust and reliable PK/PD models in non-human systems is critically dependent on high-quality preclinical data. bicycletherapeutics.comwuxiapptec.com

The precise pharmacokinetic profiles generated using deuterated standards like this compound are foundational to this modeling. By accurately defining the time course of the drug and its active metabolite in plasma and target tissues in animal models, researchers can establish a quantitative relationship between exposure and a specific pharmacodynamic endpoint. catapult.org.ukmdbneuro.com For camostat, this endpoint could be the degree of inhibition of a target protease like TMPRSS2 or the modulation of a downstream biomarker.

These preclinical models allow scientists to:

Explore the dose-response and exposure-response relationships. catapult.org.uk

Understand the time course of the drug's pharmacological effect.

Simulate different dosing regimens to optimize efficacy. bicycletherapeutics.com

Establish a potential causal link from drug concentration to biomarker changes and ultimately to therapeutic effect. bicycletherapeutics.com

By validating these models in non-human systems, researchers can build a translational bridge to predict the potential behavior and effective exposure levels of the drug in humans, thereby informing the design of clinical trials.

Advanced Research Methodologies Leveraging Camostat Mesylate D4

Utilization as an Internal Standard in Quantitative Bioanalytical Assays

In the field of pharmacokinetics, the accurate quantification of a drug and its metabolites in biological matrices is paramount. Camostat (B1201512) Mesylate-D4 is ideally suited for use as an internal standard (IS) in such assays, particularly those employing mass spectrometry.

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). bioanalysis-zone.com The precision and reliability of this technique are significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS), such as Camostat Mesylate-D4. bioanalysis-zone.com An ideal IS should have chemical and physical properties nearly identical to the analyte it is meant to quantify. bioanalysis-zone.com this compound fulfills this requirement perfectly, as it co-elutes with unlabeled Camostat Mesylate during chromatography and exhibits similar ionization efficiency in the mass spectrometer's source, yet is distinguishable by its higher mass. bioanalysis-zone.com

This approach is crucial for Camostat Mesylate, which is known to be highly unstable in biological samples like whole blood and plasma due to rapid hydrolysis by esterases into its metabolites, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) and subsequently 4-guanidinobenzoic acid (GBA). nih.gov The SIL-IS compensates for any variability or loss of the analyte during the multi-step analytical process, which includes sample collection, storage, extraction, and analysis. bioanalysis-zone.com By adding a known quantity of this compound to the sample at the earliest stage, the ratio of the analyte's signal to the IS's signal is measured. This ratio remains constant even if some of the material is lost, correcting for procedural inconsistencies and leading to highly accurate, precise, and reproducible results. nih.gov

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method using stable isotopically labeled analogues as internal standards demonstrated high precision and accuracy for the quantification of camostat and its metabolites. nih.gov The validation results underscore the robustness of using a SIL-IS. nih.gov

Table 1: Performance of a Validated UHPLC-MS/MS Assay Using a Stable Isotope-Labeled Internal Standard for Camostat and its Metabolites Data derived from a study on the determination of camostat and its metabolites in human plasma. nih.gov

ParameterCamostatGBPAGBA
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.1 ng/mL0.2 ng/mL
Intra-laboratory Reproducibility (%RSD) ≤ 8%≤ 8%≤ 8%
Trueness (Relative Bias) ± 3%± 3%± 3%
Mean True Extraction Recovery > 90%> 90%> 90%

Understanding a drug's metabolic fate is a cornerstone of preclinical research, helping to assess the suitability of animal models for toxicological studies and to identify potentially active or toxic metabolites. evotec.com Regulatory agencies encourage the early identification of metabolic differences between preclinical species and humans. europa.eu this compound is instrumental in these investigations.

In preclinical in vitro studies using liver microsomes or hepatocytes from different species (e.g., rat, dog, human), and in in vivo animal studies, this compound enables precise quantification of the parent drug's depletion and the formation of its metabolites, GBPA and GBA. evotec.commdpi.comresearchgate.net By serving as an internal standard for the unlabeled drug, it allows researchers to build a comprehensive metabolic profile and understand the kinetics of biotransformation. europa.eu This is essential for interpreting pharmacokinetic, pharmacological, and toxicological data. evotec.com

The metabolic pathway of Camostat Mesylate is primarily characterized by hydrolysis.

Table 2: Primary Metabolic Pathway of Camostat Mesylate Camostat Mesylate is a prodrug rapidly converted to its active metabolite, GBPA, by esterases. nih.govdrugbank.com

Parent CompoundPrimary Metabolite (Active)Secondary Metabolite
Camostat Mesylate 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA)4-guanidinobenzoic acid (GBA)
Hydrolysis by EsterasesFurther Hydrolysis

Deuterium (B1214612) Kinetic Isotope Effect (DKIE) Studies in Enzymatic and Metabolic Processes

The replacement of a hydrogen atom with a deuterium atom creates a carbon-deuterium (C-D) bond that is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy and occurs more slowly. portico.org This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), is a powerful tool for studying reaction mechanisms. wikipedia.org The DKIE is the ratio of the reaction rate for the light isotopologue (kH) to that of the heavy one (kD). wikipedia.org

Camostat Mesylate and its active metabolite GBPA function by inhibiting serine proteases, such as trypsin, plasmin, and transmembrane serine protease 2 (TMPRSS2). patsnap.comtocris.comnih.gov The inhibition process involves the drug binding to the active site of the protease. frontiersin.org DKIE studies can provide insight into the transition state of this binding and inhibition mechanism.

By synthesizing this compound with deuterium atoms at positions involved in the interaction with the protease's active site, researchers can probe the nature of the binding. For instance, if a C-H bond on the drug molecule is involved in forming a key interaction with the enzyme during the inhibition process, replacing it with a C-D bond could alter the rate of inhibition. Observing a DKIE in the rate of protease inhibition would suggest that the cleavage of this C-H bond, or a significant change in its vibrational state, is part of the inhibition mechanism. This allows for a deeper understanding of how the drug inactivates its target enzymes at a molecular level.

Table 3: Potential Applications of Site-Specific Deuteration in Camostat Mesylate for Mechanistic Studies

Potential Deuteration SiteResearch QuestionRelevant Enzyme/Process
Phenylacetic Acid Moiety Is ester bond hydrolysis the rate-limiting step in metabolic clearance?Carboxylesterases
Guanidinobenzoyl Moiety Is C-H bond activation involved in the covalent modification or binding to the protease active site?Target Proteases (e.g., TMPRSS2, Trypsin)
Dimethylamino Group Does the conformation or interaction of this group influence the rate of enzymatic hydrolysis or target binding?Esterases, Target Proteases

Comparative Research with Unlabeled Camostat Mesylate

Direct comparative studies between this compound and its unlabeled counterpart are essential to fully characterize the effects of deuteration. While often designed to have the same pharmacological effect, the DKIE can sometimes lead to a different pharmacokinetic profile. researchgate.net

Table 4: Key Parameters for a Comparative Pharmacokinetic Study: Camostat Mesylate vs. This compound

ParameterDescriptionPotential Impact of Deuteration (Hypothetical)
Cmax (Peak Concentration) The maximum concentration of the drug/metabolite in plasma.May be altered if the rate of absorption or metabolism is changed.
Tmax (Time to Peak) The time at which Cmax is reached.Could be delayed if metabolism to the active form is slowed.
AUC (Area Under the Curve) Represents the total drug exposure over time.Could increase if deuteration reduces metabolic clearance (first-pass or systemic).
t1/2 (Half-life) The time required for the drug concentration to decrease by half.May be prolonged if the rate-limiting step of elimination is slowed by DKIE.
Metabolite Formation Rate The speed at which metabolites (GBPA, GBA) are generated.Could be decreased, providing direct evidence of a DKIE on metabolism.

Future Directions and Emerging Research Avenues for Camostat Mesylate D4

Development of Novel Deuterated Derivatives for Enhanced Research Probes

The strategic incorporation of deuterium (B1214612) in Camostat (B1201512) Mesylate-D4 serves as a foundational step for the development of a new generation of chemical probes. The primary advantage of deuteration is the strengthening of the carbon-deuterium bond compared to the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This enhanced bond stability can lead to altered metabolic profiles, providing researchers with tools that have a longer half-life in biological systems.

Future research will likely focus on synthesizing a panel of Camostat Mesylate derivatives with varying degrees of deuteration at different molecular positions. This will allow for a systematic investigation of how site-specific deuteration impacts the compound's pharmacokinetic and pharmacodynamic properties. Such a library of deuterated analogues would be invaluable for dissecting the metabolic pathways of Camostat Mesylate and for developing probes with finely tuned stability for specific experimental needs.

Table 1: Potential Deuterated Derivatives of Camostat Mesylate and Their Research Applications

DerivativeSite of DeuterationPotential Research Application
Camostat Mesylate-D4Ethyl-ester chainBaseline metabolic stability studies
Camostat Mesylate-D(x)Guanidinobenzoyloxy groupInvestigating target binding kinetics
Camostat Mesylate-D(y)Phenylacetic acid moietyProbing interactions with metabolizing enzymes
Perdeuterated CamostatAll hydrogen positionsMaximum metabolic stability for long-duration studies

Application in High-Resolution Structural Biology and Biophysical Studies of Protease-Inhibitor Complexes

The determination of the three-dimensional structure of drug-target complexes is fundamental to understanding their mechanism of action and for rational drug design. While the crystal structure of Camostat in complex with serine proteases like urokinase-type plasminogen activator (uPA) has been determined, and homology models for its interaction with transmembrane protease serine 2 (TMPRSS2) exist, the use of this compound offers opportunities for even higher resolution insights. nih.gov

In techniques such as neutron crystallography, the substitution of hydrogen with deuterium can significantly enhance the quality of the structural data. Deuterium has a larger neutron scattering cross-section, which allows for the precise localization of these atoms and their interactions, including hydrogen bonds, within the protein-inhibitor complex. This level of detail is often not achievable with X-ray crystallography alone.

Furthermore, deuterium labeling is a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy. The use of this compound can simplify complex NMR spectra, enabling the study of the dynamics of the inhibitor-protease interaction in solution. This can provide a more complete picture of the binding event than is available from static crystal structures.

Integration into Systems Biology and Omics Approaches in Preclinical Research

Systems biology and "omics" technologies, such as proteomics and metabolomics, aim to provide a holistic view of biological systems. frontiersin.org this compound can serve as a unique tracer in these studies to delineate the metabolic fate and network effects of the parent compound.

In metabolomics, the mass difference between this compound and its endogenous counterpart allows for the unambiguous tracking of the compound and its metabolites in complex biological matrices like plasma and tissue extracts. This can help in identifying previously unknown metabolic pathways and off-target effects.

In proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a common technique. A parallel approach using a deuterated inhibitor like this compound could be developed for "chemical proteomics" to identify the full spectrum of proteins that interact with the drug. This would involve comparing the protein interaction profiles in cells treated with the deuterated versus the non-deuterated compound.

Table 2: Application of this compound in Omics Research

Omics FieldApplication of this compoundExpected Outcome
MetabolomicsIsotopic tracerUnambiguous identification of drug metabolites
ProteomicsDifferential labeling probeIdentification of direct and indirect protein interactors
Systems BiologyPerturbation agentMapping of pathway modulations and network effects

Exploration of Off-Target Research Interactions in Complex Biological Systems

While Camostat is known to inhibit several serine proteases, a comprehensive understanding of its off-target interactions is crucial for its use as a specific research tool. rndsystems.com Computational studies have suggested that Camostat may have more off-target hotspots compared to other similar inhibitors like Nafamostat. nih.gov this compound can be instrumental in experimentally validating these predictions and discovering new off-target interactions.

The altered metabolic stability of this compound can lead to a different off-target profile compared to the non-deuterated form. By using advanced techniques such as thermal proteome profiling (TPP) or affinity-based protein profiling with this compound, researchers can gain a more accurate and comprehensive map of its interactome in a cellular context. This knowledge is critical for interpreting experimental results and for the design of more selective inhibitors.

Role in Advanced Drug Discovery Research beyond Direct Therapeutic Intent

Beyond its potential as a therapeutic agent, this compound can be a valuable tool in the broader drug discovery and development process. Its well-defined mechanism of action as a serine protease inhibitor makes it an excellent pathway modulator to study the physiological roles of these enzymes in health and disease.

Furthermore, the ability to track and quantify this compound and its metabolites with high precision makes it a candidate for use in the development of novel biomarkers. For example, the metabolic profile of the deuterated compound in a preclinical disease model could reveal biomarkers indicative of disease progression or treatment response. This could aid in the development of companion diagnostics for therapies targeting similar pathways. The insights gained from such studies can help in the validation of new drug targets and in the optimization of lead compounds.

Q & A

Q. What is the molecular mechanism by which Camostat Mesylate-D4 inhibits serine proteases like TMPRSS2?

this compound acts as a covalent inhibitor targeting the active site of serine proteases. Structural studies reveal that its deuterated form inserts into the S1 pocket of enzymes like urokinase-type plasminogen activator (uPA), forming a hydrolyzed product that covalently binds to Ser194. Homology modeling suggests a similar mechanism for TMPRSS2 inhibition, which underpins its potential antiviral activity against SARS-CoV-2 . To validate this, researchers should employ crystallography, enzyme kinetics (e.g., IC50 determination), and molecular dynamics simulations to compare binding affinities between deuterated and non-deuterated forms.

Q. How should researchers design in vitro assays to evaluate the inhibitory potency of this compound against TMPRSS2?

Use fluorogenic or chromogenic substrates specific to TMPRSS2 (e.g., Boc-Gln-Ala-Arg-AMC) in dose-response experiments. Include controls for non-specific hydrolysis and confirm inhibition reversibility via washout assays. Ensure deuterium incorporation does not alter enzyme specificity by comparing results with non-deuterated Camostat Mesylate. Data should be analyzed using nonlinear regression to calculate IC50 values, with triplicate replicates to assess reproducibility .

Q. What analytical techniques are critical for characterizing this compound’s purity and isotopic enrichment?

High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight (498.55 g/mol) and isotopic distribution. Pair this with nuclear magnetic resonance (NMR) spectroscopy to verify deuterium placement at positions 2,3,5,6 on the phenyl ring. Chromatographic methods (HPLC/UPLC) with UV detection at 254 nm can assess chemical purity (>98%), while elemental analysis ensures correct stoichiometry of the methanesulfonate counterion .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between in vitro efficacy and clinical trial outcomes of this compound in COVID-19?

Phase 2 trials showed no reduction in nasopharyngeal SARS-CoV-2 viral load despite in vitro TMPRSS2 inhibition . To address this, researchers should:

  • Evaluate tissue-specific pharmacokinetics using LC-MS/MS to measure drug concentrations in target organs (e.g., lungs).
  • Assess protease redundancy (e.g., compensatory upregulation of furin or cathepsins) via transcriptomic/proteomic profiling of patient samples.
  • Optimize dosing regimens in preclinical models to align with human metabolic clearance rates .

Q. What methodological challenges arise when quantifying this compound in biological matrices, and how can they be mitigated?

Challenges include low bioavailability, matrix interference, and deuterium exchange. Solutions involve:

  • Using stable isotope-labeled internal standards (e.g., Camostat-D8) for LC-MS/MS quantification to correct for ion suppression.
  • Validating extraction protocols (e.g., solid-phase extraction) with spike-recovery experiments in plasma, urine, and tissue homogenates.
  • Storing samples at -80°C to minimize deuterium loss, with periodic stability tests under varying pH and temperature conditions .

Q. How can researchers optimize the synthesis of this compound to improve yield and isotopic fidelity?

Key strategies include:

  • Deuterating intermediates early in the synthesis (e.g., using D2O or deuterated reagents for benzoyl chloride deuteration) to minimize scrambling.
  • Employing flow chemistry for precise control of reaction kinetics, reducing side products.
  • Validating isotopic purity at each step via mass spectrometry and adjusting catalyst loadings (e.g., Pd/C for hydrogenation) to maximize deuterium retention .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of this compound in primary cell lines?

Use a mixed-effects model to account for inter-donor variability in primary cells. Normalize viability data to vehicle controls and apply log-transformation if heteroscedasticity is observed. For EC50 calculations, compare four-parameter logistic (4PL) vs. sigmoidal Emax models using Akaike’s Information Criterion (AIC). Report 95% confidence intervals and perform post hoc power analysis to validate sample sizes .

Methodological Best Practices

  • Data Contradiction Analysis : When preclinical and clinical data conflict, employ systems pharmacology modeling to integrate enzyme inhibition kinetics, tissue distribution, and host-pathogen interactions .
  • Experimental Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw spectra, kinetic datasets, and analysis scripts in repositories like Zenodo or Figshare .
  • Ethical Compliance : For human-derived samples, ensure informed consent aligns with the Declaration of Helsinki and include IRB approval details in all publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.